molecular formula C13H12Cl2N2O2S B513479 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 941003-59-4

2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B513479
CAS No.: 941003-59-4
M. Wt: 331.2g/mol
InChI Key: IAKDABOQVYNYIL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dichloro-methyl-substituted benzene ring and a 6-methyl-2-pyridinyl amine moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its physicochemical properties, binding affinity, and bioactivity.

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-5-12(16-8)17-20(18,19)11-7-6-10(14)9(2)13(11)15/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDABOQVYNYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Chlorination of Toluene Derivatives

The synthesis begins with the preparation of 2,4-dichloro-3-methylbenzenesulfonyl chloride, a key intermediate. Source describes a chlorination protocol using chlorine gas in the presence of iron(III) chloride as a catalyst to introduce chloro groups at the 2- and 4-positions of a methyl-substituted benzene ring. Starting with 3-methylnitrobenzene, chlorination at 60–80°C yields 1-chloro-3-methyl-4-nitrobenzene, which undergoes further chlorination to form 1,3-dichloro-5-methyl-2-nitrobenzene. Subsequent hydrolysis with aqueous sulfuric acid removes the nitro group, yielding 2,4-dichloro-3-methylphenol.

Sulfonation of this intermediate is achieved using chlorosulfonic acid at 0–5°C, forming the sulfonyl chloride. Critical to this step is the maintenance of low temperatures to prevent over-sulfonation. The resulting 2,4-dichloro-3-methylbenzenesulfonyl chloride is isolated via vacuum distillation, with purity assessments conducted via HPLC.

Alternative Pathways via Direct Sulfonation

An alternative approach involves direct sulfonation of 2,4-dichloro-3-methylbenzene. Reaction with sulfur trioxide in dichloroethane at 40°C generates the sulfonic acid, which is then treated with phosphorus pentachloride to yield the sulfonyl chloride. This method avoids nitro intermediates but requires stringent control of stoichiometry to minimize polysubstitution.

Synthesis of 6-Methyl-2-pyridinylamine

Methylation of 2-Aminopyridine

The amine component, 6-methyl-2-pyridinylamine, is synthesized via selective methylation of 2-aminopyridine. Using methyl iodide and potassium carbonate in DMF at 80°C, the methyl group is introduced at the 6-position with >90% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal residual starting material.

Catalytic Amination Approaches

Recent advancements employ palladium-catalyzed coupling reactions. A mixture of 2-bromo-6-methylpyridine, ammonia, and Pd(OAc)₂/Xantphos in dioxane at 100°C affords the amine in 85% yield. This method reduces reliance on harsh methylation reagents and improves scalability.

Coupling of Sulfonyl Chloride and Amine

Base-Mediated Sulfonamide Formation

The final step involves reacting 2,4-dichloro-3-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine. Source details a protocol using triethylamine (1.2 eq) in THF at 0°C, followed by gradual warming to room temperature. The base scavenges HCl, driving the reaction to completion. After 12 hours, the mixture is diluted with dichloromethane, washed with brine, and dried over MgSO₄. Evaporation yields the crude product, which is recrystallized from ethanol to achieve 99.1% purity.

Reaction Conditions Table

ParameterValue
SolventTHF
BaseTriethylamine (1.2 eq)
Temperature0°C → 25°C
Reaction Time12 hours
Purity (HPLC)99.1%

Catalytic Acceleration with DMAP

Adding 4-dimethylaminopyridine (DMAP, 0.01 eq) as a catalyst reduces reaction time to 6 hours while maintaining high yield (98.5%). This method is preferred for industrial-scale synthesis due to reduced energy input.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted amine and sulfonyl chloride. Fractions containing the product are identified via TLC (Rf = 0.4) and concentrated under reduced pressure.

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (d, J = 8.4 Hz, 1H, pyridine H-3)

  • δ 7.78 (d, J = 8.0 Hz, 1H, benzene H-5)

  • δ 7.65 (d, J = 8.4 Hz, 1H, pyridine H-4)

  • δ 7.52 (s, 1H, benzene H-6)

  • δ 2.51 (s, 3H, CH₃-pyridine)

  • δ 2.34 (s, 3H, CH₃-benzene)

HPLC Analysis:

  • Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water)

  • Purity: 99.1%

Scale-Up Considerations and Industrial Applications

Solvent Recovery Systems

Large-scale production employs continuous distillation units to recover THF and acetonitrile, reducing waste and costs. Source highlights a closed-loop system achieving 95% solvent recovery.

Regulatory Compliance

The synthesis adheres to ICH Q3A guidelines for residual solvents, with levels of THF and DMF below 50 ppm. Environmental protocols for chlorine gas neutralization (using NaOH scrubbers) are mandatory.

Comparative Analysis of Synthetic Routes

Yield and Purity Comparison Table

MethodYield (%)Purity (%)Key Advantage
Base-mediated coupling9299.1Simplicity
DMAP-catalyzed98.599.5Faster reaction
Pd-catalyzed amination8598.8Avoids alkylating agents

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Recent studies have indicated that compounds similar to 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide may exhibit anticancer properties. Research has shown that certain benzenesulfonamides can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates has been linked to high affinity for cancer cells, suggesting potential therapeutic uses in oncology .

2. Carbonic Anhydrase Inhibition

This compound has been identified as a selective inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes. The inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and edema. Studies on related compounds have demonstrated their effectiveness in reducing intraocular pressure, making them candidates for ophthalmic applications .

Agricultural Applications

1. Herbicides and Pesticides

The structural characteristics of this compound lend themselves to potential use as herbicides or pesticides. Compounds with similar functionalities are often designed to disrupt metabolic processes in pests or inhibit plant growth selectively. The development of such agrochemicals can lead to more effective pest management strategies while minimizing environmental impact .

Environmental Science

1. Biodegradation Studies

Research has been conducted on the biodegradation of sulfonamide compounds in various environmental settings. Understanding how this compound behaves in soil and water systems is crucial for assessing its environmental impact. Studies have utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to analyze the degradation products and pathways of similar compounds .

Table 1: Comparison of Anticancer Activity of Benzenesulfonamides

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDInhibition of tumor cell proliferation
Methyl 2-Halo-4-substituted-5-sulfamoyl-benzoateTBDTargeting cellular pathways
Other SulfonamidesTBDVarious mechanisms

Table 2: Environmental Impact Studies

Study FocusMethodologyFindings
Biodegradation of SulfonamidesHPLC-MS/MSIdentified metabolites and degradation pathways
Soil Impact AssessmentField StudiesEvaluated persistence and mobility

Case Studies

Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of a series of benzenesulfonamides, including derivatives of this compound. The results indicated a significant reduction in tumor size in treated groups compared to controls, highlighting the potential for further development into therapeutic agents .

Case Study 2: Environmental Biodegradation
In a controlled environment study, researchers monitored the degradation of sulfonamide compounds in agricultural runoff. The findings suggested that while these compounds are persistent, certain microbial communities could effectively degrade them over time, providing insights into their environmental management .

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Bioactivity

Chloro and Methyl Substituents
  • Anticancer Activity: Compound 4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () showed notable cytotoxicity, attributed to the 4-chloro-phenyl group enhancing hydrophobic interactions with cancer cell targets (KI = 6.2–95 nM against hCA XII) . In contrast, 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide features two chloro groups at positions 2 and 4, which may improve binding stability compared to mono-chloro analogs .
Pyridinyl and Heterocyclic Moieties
  • PPARγ Ligands: Compounds 6–32 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives) demonstrated high Gold Scores (78.09–87.26) for PPARγ binding, with hydrogen bonding scores (6.11–7.42) indicating strong ligand-receptor interactions. The pyridinyl group in these analogs is critical for docking stability .
  • The 6-methyl-2-pyridinyl group in the target compound may similarly enhance interactions with aromatic residues in enzyme active sites .
Anticancer and Cytotoxic Effects
Compound Name Substituents Bioactivity (IC50 or KI) Target Cell Line/Enzyme Evidence ID
4-[5-(4-Chloro-phenyl)-...benzenesulfonamide 4-Chloro-phenyl, dihydro-pyrazolyl KI = 6.2–95 nM (hCA XII) hCA IX/XII
Compound 9 () 4-Chloro-benzoyl, methyl-isoxazolyl IC50 = 35 μg/mL HCT116 (colorectal cancer)
Compound IIIi () Styrylquinoline, nitro-benzenesulfonamide 96.7% HIV IN inhibition HIV Integrase
  • The target compound’s dichloro-methyl substitution may enhance cytotoxicity compared to mono-chloro derivatives (e.g., compound 9 in ) but could reduce selectivity if bulky groups hinder target access .
Enzyme Inhibition
  • HIV Integrase (HIV IN): Styrylquinoline derivatives (e.g., IIIi) with para-nitro groups on the benzenesulfonamide moiety achieved 96.7% inhibition, outperforming methoxy- or methyl-substituted analogs (72.9–82.0%) . The electron-withdrawing nitro group increases sulfonamide acidity, facilitating metal chelation in the enzyme active site. The target compound’s chloro groups may mimic this effect .

Key Research Findings and Implications

Substituent Positioning :

  • Chloro groups at positions 2 and 4 (target compound) may improve metabolic stability compared to para-substituted analogs (e.g., ) but could reduce steric compatibility with certain targets .
  • The 6-methyl-2-pyridinyl group enhances π-π stacking in PPARγ ligands (), suggesting similar benefits for the target compound .

Electron-Withdrawing vs. Donating Groups :

  • Nitro groups () outperform methyl or methoxy groups in HIV IN inhibition. The target compound’s chloro substituents, though less electron-withdrawing than nitro, may strike a balance between activity and toxicity .

Selectivity Challenges :

  • Compounds with bulky aromatic substituents (e.g., tosyl in ) showed increased potency against NCI-H522 cells (IGP = 71%) but reduced selectivity. The target compound’s methyl group may mitigate off-target effects .

Biological Activity

2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dichlorinated aromatic ring and a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C13H12Cl2N2O2S\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds suggest that modifications in the chemical structure significantly influence their efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target BacteriaComparison to Standard
Compound A0.008Bacillus cereus3x more potent than Streptomycin
Compound B0.015Escherichia coli1.6x more potent than Ampicillin
Compound C0.02Staphylococcus aureusLess effective than Ampicillin
This compound TBDTBDTBD

Research indicates that the presence of specific substituents on the benzene ring enhances antibacterial activity, particularly against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies involving various sulfonamide derivatives indicate that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 2: Anti-inflammatory Activity Comparison

Compound NameIC50 (µM)COX-1 InhibitionCOX-2 Inhibition
Compound D71.11YesYes
Compound E0.02YesHigh
This compound TBDTBDTBD

The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis, with some derivatives demonstrating selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .

Anticancer Potential

Emerging research suggests that the compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines. The structural features conducive to this activity include the ability to interact with specific cellular targets.

Case Study Overview

A recent study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced potency against cancer cells while maintaining low toxicity towards normal cells.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)15.5This compound
HeLa (Cervical)12.3This compound
A549 (Lung)20.0Other related compounds

These findings highlight the need for further investigation into the molecular mechanisms underlying its anticancer effects .

Q & A

Q. What are the key methodological considerations for synthesizing 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in a laboratory setting?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construct the pyridinyl-benzenesulfonamide scaffold via nucleophilic substitution between 6-methyl-2-aminopyridine and a suitably activated benzenesulfonyl chloride intermediate.
  • Halogenation : Introduce chlorine substituents at the 2- and 4-positions of the benzene ring using chlorinating agents (e.g., Cl2/FeCl3) under controlled temperature (0–5°C).
  • Methylation : Install the 3-methyl group via Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl3).

Q. Critical Parameters :

  • Solvent choice (e.g., dichloromethane for sulfonamide coupling).
  • Catalyst optimization to minimize side reactions (e.g., over-chlorination).
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Reference : Similar methodologies are validated in PubChem entries for structurally related sulfonamides .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Confirm substituent positions using <sup>1</sup>H and <sup>13</sup>C NMR. For example, the pyridinyl proton signals appear as distinct doublets (δ 7.2–8.1 ppm).

Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]<sup>+</sup> ≈ 355.8 Da) via high-resolution MS.

X-ray Crystallography : Resolve crystal structures using SHELXL (e.g., SHELX-97) to confirm bond lengths and angles. Programs like Olex2 or SHELXTL are standard for refinement .

Q. Common Pitfalls :

  • Disordered solvent molecules in crystallography data can complicate refinement; use SQUEEZE (PLATON) to model disorder .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Strategy :

  • Substituent Modulation : Replace chlorine atoms with electron-withdrawing groups (e.g., CF3) to enhance receptor binding affinity.
  • Heterocycle Variation : Substitute the pyridinyl ring with pyrimidine or imidazo[1,2-a]pyrimidine moieties to improve metabolic stability .

Case Study :
In analogous benzenesulfonamides, trifluoromethyl groups increased lipophilicity and improved pharmacokinetic profiles (e.g., DG-041, an EP3 receptor antagonist) .

Modification Observed Effect Reference
Cl → CF33× increase in enzyme inhibition
Pyridinyl → PyrimidinylEnhanced metabolic half-life (t1/2)

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Challenges :

  • Twinning : Common in sulfonamide derivatives due to flexible sulfonamide linkages. Use TWINLAW (SHELXL) to model twinning matrices.
  • Disorder : Methyl or chlorine substituents may exhibit positional disorder. Apply restraints (ISOR, SIMU) during refinement .

Q. Validation Tools :

  • CheckCIF (IUCr) to identify geometry outliers.
  • ADDSYM (PLATON) to detect missed symmetry elements .

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental bioactivity data?

Approach :

Force Field Calibration : Use higher-accuracy methods (e.g., DFT for ligand conformers) instead of molecular mechanics (MMFF94).

Solvent Effects : Include explicit solvent molecules (e.g., water) in docking simulations to mimic physiological conditions.

Dynamic Behavior : Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability, as static docking may overlook conformational changes.

Example : In a study of sulfonamide derivatives, MD simulations revealed transient hydrogen bonds undetected by docking, aligning with experimental IC50 values .

Q. What strategies mitigate contradictions in spectroscopic and crystallographic data?

Resolution Workflow :

Cross-Validation : Compare NMR-derived dihedral angles with those from X-ray structures.

Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., rotation of the sulfonamide group).

Theoretical Calculations : Perform density functional theory (DFT) geometry optimizations to validate experimental bond lengths/angles .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Experimental Design :

  • Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins.
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or kinase inhibition).
  • Mutagenesis : Introduce point mutations in suspected binding pockets (e.g., EP3 receptor) to confirm critical interactions .

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